

Selectivity Profile of F7H: A Comparative Analysis Against a Kinase Panel

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Compound of Interest

Compound Name: F7H

Cat. No.: B11437074

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of the investigational inhibitor **F7H**, presenting a comparative assessment against established kinase inhibitors, Dasatinib and Staurosporine. The data herein is intended to provide objective insights into the potency and specificity of **F7H**, supported by detailed experimental protocols for key kinase inhibition assays.

Data Presentation: Kinase Inhibition Profiles

The selectivity of **F7H** was evaluated against a panel of representative kinases and compared with Dasatinib and Staurosporine. The following table summarizes the inhibitory activity (IC50 values) of each compound. Lower IC50 values indicate higher potency.

Kinase Target	F7H (IC50, nM)	Dasatinib (IC50, nM)	Staurosporine (IC50, nM)
ABL1	5	14[1]	-
SRC	10	-	6
LCK	15	-	-
FYN	12	-	-
BTK	8	5[1]	-
TEC	250	297[1]	-
p38α (MAPK14)	500	-	-
JNK1 (MAPK8)	>1000	-	-
ERK2 (MAPK1)	>1000	-	-
CDK2	850	-	-
PKA	>1000	-	15
PKCα	>1000	-	2

Note: The data for **F7H** is hypothetical and for illustrative purposes. Data for Dasatinib and Staurosporine are from cited literature.

Experimental Protocols

The following are detailed methodologies for commonly used kinase inhibition assays that can be employed for selectivity profiling.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay involves two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is

added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.

Protocol:

- **Kinase Reaction:** Set up a 5 μ L kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound (e.g., **F7H**) at various concentrations. Incubate at room temperature for the desired time (e.g., 60 minutes).
- **ATP Depletion:** Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes.
- **Signal Generation:** Add 10 μ L of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the subsequent luminescent reaction.
- **Detection:** Measure the luminescence using a plate reader.
- **Data Analysis:** Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.

Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. The kinase is labeled with a Europium (Eu) chelate, and when the Alexa Fluor™ 647-labeled tracer is bound to the kinase, FRET occurs. An inhibitor competing with the tracer will disrupt FRET, leading to a decrease in the signal.

Protocol:

- **Assay Setup:** In a 384-well plate, add 4 μ L of the test compound (e.g., **F7H**) at various concentrations.

- Kinase/Antibody Addition: Add 8 μ L of a pre-mixed solution containing the kinase and a Eu-labeled anti-tag antibody.
- Tracer Addition: Add 4 μ L of the Alexa Fluor™ 647-labeled tracer.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Detection: Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and determine the IC50 values from the dose-response curves.

HTRF® Kinase Assay

This is another TR-FRET based assay that detects the phosphorylation of a substrate by a kinase.

Principle: The assay uses a biotinylated substrate and a phospho-specific antibody labeled with a Europium (Eu) cryptate. The phosphorylated biotinylated substrate is detected by streptavidin-XL665. When both the Eu-cryptate labeled antibody and streptavidin-XL665 are bound to the phosphorylated substrate, FRET occurs.

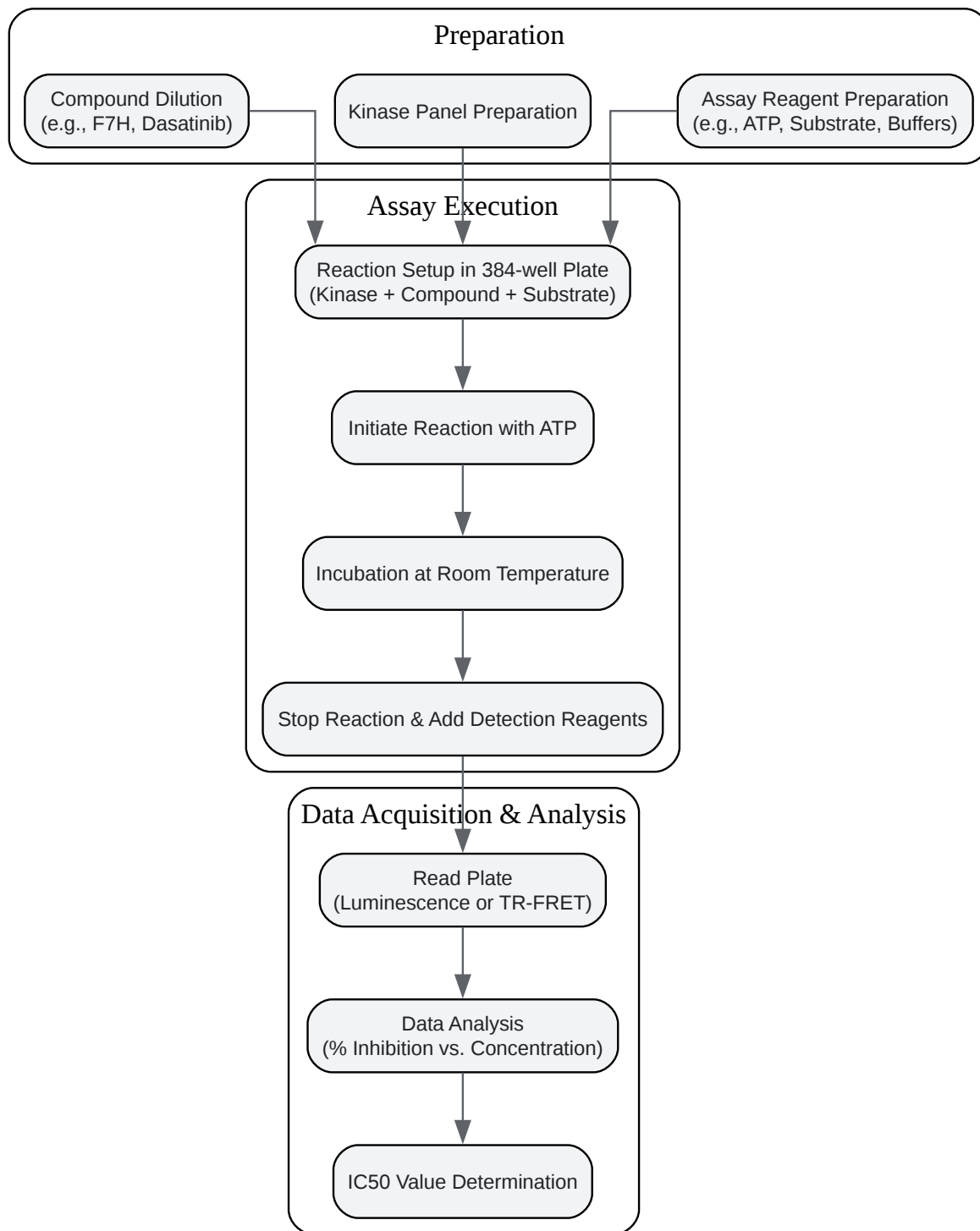
Protocol:

- Kinase Reaction: In a 384-well plate, incubate the kinase with the biotinylated substrate and the test compound (e.g., **F7H**).
- Initiate Reaction: Start the reaction by adding ATP. Incubate at room temperature for a predetermined time (e.g., 10-30 minutes).
- Detection: Stop the reaction by adding a detection buffer containing EDTA, the Eu-cryptate labeled anti-phospho antibody, and streptavidin-XL665.
- Incubation: Incubate for 60 minutes at room temperature.
- Detection: Read the HTRF signal on a compatible plate reader (excitation at ~337 nm, and dual emission at 620 nm and 665 nm).

- Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 and determine the IC50 values from the dose-response curves.

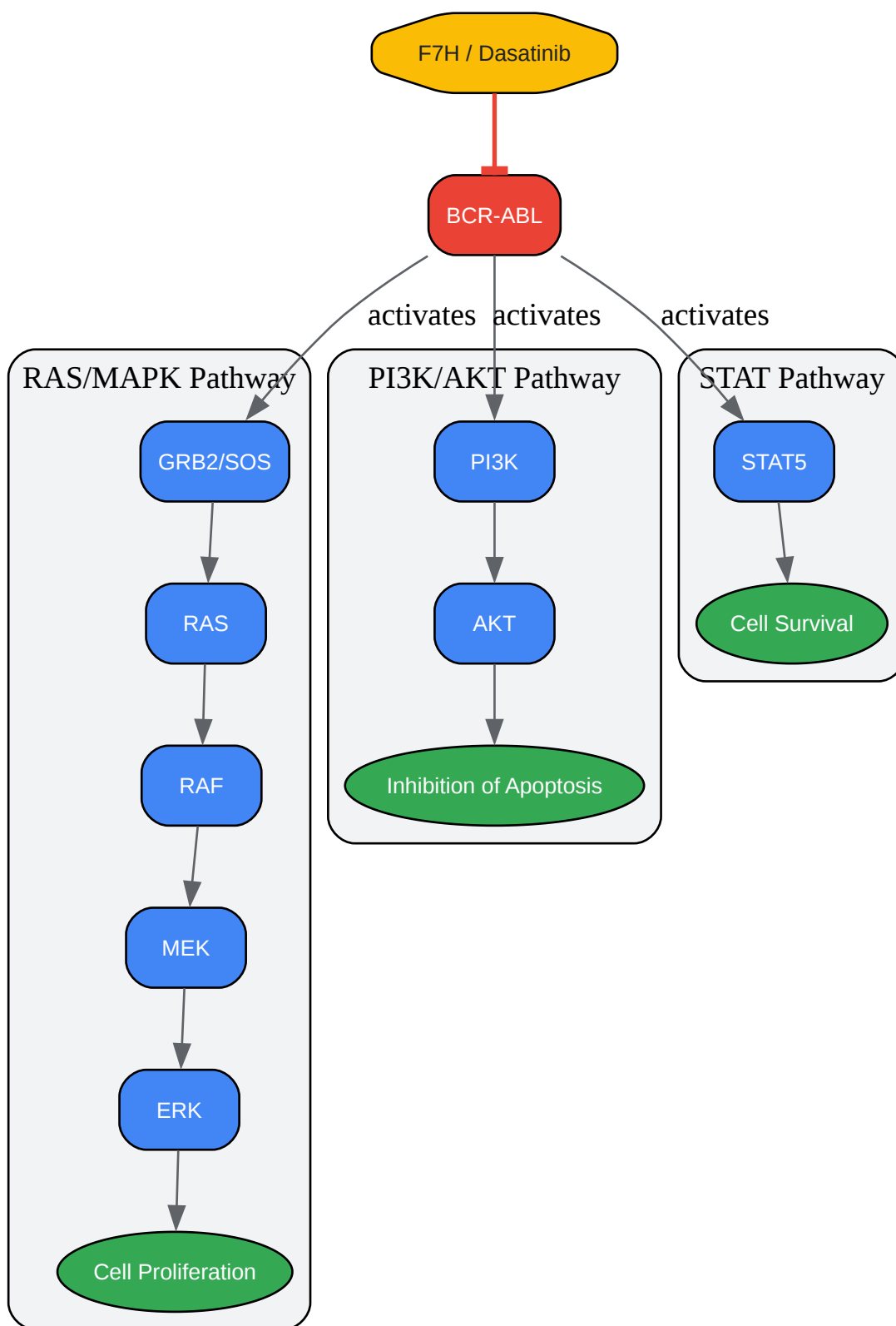
Visualizations

The following diagrams illustrate the experimental workflow for kinase selectivity profiling and a relevant signaling pathway.



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Kinase Selectivity Profiling Experimental Workflow.



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Simplified BCR-ABL Signaling Pathway and Inhibition by **F7H**/Dasatinib.

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References

- 1. Kinase Screening | MRC PPU Reagents and Services [mrcppureagents.dundee.ac.uk]
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